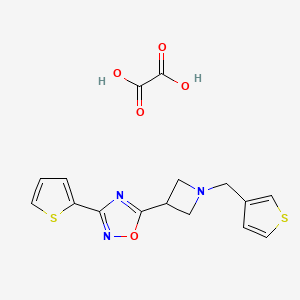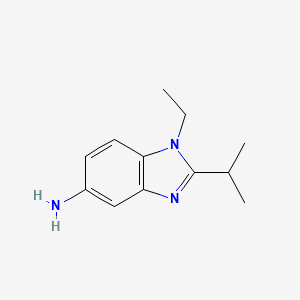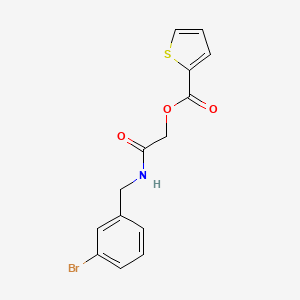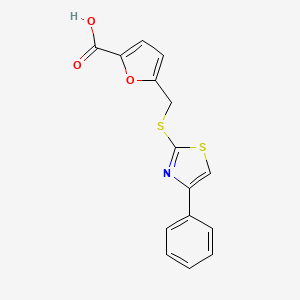![molecular formula C14H14OS B2787293 (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344923-24-5](/img/structure/B2787293.png)
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol, also known as ethyl 4-(phenylthio)phenylacetate, is a chemical compound that belongs to the family of organic compounds known as phenylpropanoids. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has gained attention in scientific research due to its potential therapeutic properties and its use as a building block in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body, such as the production of cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Several studies have reported that (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, which may help prevent or treat certain diseases. Additionally, it has been reported to have antifungal and antibacterial properties, which may make it useful as a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of using (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential therapeutic properties, which makes it a versatile compound for use in various studies. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research involving (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol. One area of interest is its potential use as a therapeutic agent for various diseases, such as inflammation-related disorders and microbial infections. Additionally, further studies may be needed to better understand its mechanism of action and optimize its use in various applications. Finally, the synthesis of novel derivatives of this compound may lead to the development of new and more effective therapeutic agents.
Synthesis Methods
The synthesis of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 4-bromothiophenol with (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol 4-bromophenylacetate in the presence of a palladium catalyst. The resulting intermediate is then reduced using a borane-tetrahydrofuran complex to yield (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol.
Scientific Research Applications
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that it has antioxidant properties, which may help protect against oxidative stress-induced damage.
properties
IUPAC Name |
(1S)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)

![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)


![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)



